molecular formula C12H10O2 B122711 7-Methoxy-1-naphthaldehyde CAS No. 158365-55-0

7-Methoxy-1-naphthaldehyde

Cat. No.: B122711
CAS No.: 158365-55-0
M. Wt: 186.21 g/mol
InChI Key: WYDUFXRPFJPXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-naphthaldehyde (CAS: 158365-55-0, MONAL-71) is a naphthalene derivative with a methoxy group (-OCH₃) at position 7 and an aldehyde (-CHO) group at position 1. Its molecular formula is C₁₂H₁₀O₂, with a molecular weight of 186.21 g/mol . This compound is widely recognized as a fluorogenic substrate for aldehyde dehydrogenase (ALDH) isozymes, particularly ALDH1A1, due to its selective oxidation into a fluorescent naphthoate product (λem = 360 nm) . It is also a key intermediate in synthesizing pharmaceuticals like the antidepressant agomelatine .

Biochemical Analysis

Biochemical Properties

7-Methoxy-1-naphthaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with human salivary aldehyde dehydrogenase (hsALDH), where it acts as a substrate . The nature of these interactions involves the oxidation of this compound by hsALDH, leading to the formation of corresponding carboxylic acids.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been explored in several studies. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with specific enzymes can lead to changes in the metabolic pathways within the cell, thereby altering the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively, highlights its role in modifying enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability may vary depending on the solvent used and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been investigated to determine its threshold and toxic effects. Studies have shown that higher doses of the compound can lead to adverse effects, including toxicity and cellular damage . It is crucial to determine the appropriate dosage to avoid such adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s role in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biochemical activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

7-Methoxy-1-naphthaldehyde (7-MNA), also known as MONAL-71, is a compound with significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀O₂, characterized by a naphthalene ring with a methoxy group at the 7-position and an aldehyde group at the 1-position. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 7-MNA exhibits notable biological activities, primarily through its role as a substrate for aldehyde dehydrogenase (ALDH). The compound has been used in fluorescent assays to measure ALDH activity, which is crucial for metabolizing various aldehydes, including acetaldehyde—a byproduct of alcohol metabolism.

Enzyme Interaction

  • Aldehyde Dehydrogenase (ALDH) Activity : 7-MNA reacts with ALDH to produce 7-methoxy-1-naphthoic acid, which fluoresces. The intensity of this fluorescence correlates with ALDH activity, making it a valuable tool for studying liver function and alcohol metabolism .
  • Inhibition of ALDH : Studies have shown that 7-MNA can inhibit specific cytosolic isoforms of ALDH, particularly those involved in acetaldehyde metabolism. This inhibition could lead to elevated acetaldehyde levels, potentially contributing to alcohol-induced liver damage .

The mechanism through which 7-MNA exerts its effects involves interactions with various molecular targets. Its ability to undergo oxidation and reduction reactions is critical for its biological activity. Furthermore, the compound's structure allows it to modulate enzyme activities and influence cellular signaling pathways .

Case Studies and Experimental Data

Several studies have explored the biological implications of 7-MNA:

  • Fluorescent Assays : In vitro studies demonstrated that 7-MNA serves as a substrate for ALDH, facilitating the measurement of enzyme activity in human saliva samples. These assays indicated that while ALDH activity was detectable in saliva, it was not present in plasma samples .
  • Cytotoxicity : Research has also indicated that 7-MNA exhibits cytotoxic effects on human liver cells under certain conditions. This raises questions about its safety and therapeutic potential as an ALDH inhibitor .
  • Substrate Specificity : A comparative analysis of various aromatic aldehydes showed that 7-MNA has distinct substrate characteristics when interacting with different forms of ALDH. Notably, it exhibited low Km values (<1 mM), indicating high affinity towards the enzyme .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to 7-MNA:

Compound NameStructure CharacteristicsUnique Features
1-Naphthaldehyde Naphthalene ring with an aldehydeLacks methoxy substitution; simpler reactivity
2-Methoxy-1-naphthaldehyde Methoxy group at position 2Different position affects reactivity
6-Methoxy-1-naphthaldehyde Methoxy group at position 6Similar to 7-methoxy but varies in substitution
4-Methoxybenzaldehyde Benzene ring with methoxy & aldehydeSimpler structure; used in different synthetic pathways

The positioning of the methoxy group significantly influences both the chemical behavior and biological activity of these compounds.

Scientific Research Applications

Chemical Properties and Structure

7-MNA has the molecular formula C12H10O2C_{12}H_{10}O_2 and features a naphthalene ring with a methoxy group at the seventh position and an aldehyde group at the first position. Its unique structural characteristics contribute to its reactivity and biological activity.

Enzyme Activity Measurement

One of the primary applications of 7-MNA is in fluorescent assays to measure the activity of aldehyde dehydrogenase (ALDH). This enzyme is crucial for metabolizing various aldehydes, including acetaldehyde, which is a byproduct of alcohol metabolism. In these assays, 7-MNA reacts with ALDH to produce 7-methoxy-1-naphthoic acid, which exhibits fluorescence. The intensity of this fluorescence correlates directly with ALDH activity, enabling researchers to study alcohol metabolism and liver function in various biological samples .

Inhibition Studies

Research has indicated that 7-MNA can inhibit specific isoforms of ALDH, particularly the cytosolic isoform responsible for metabolizing acetaldehyde in the liver. This inhibition may lead to the accumulation of acetaldehyde, potentially contributing to alcohol-induced liver damage. However, further studies are needed to explore the therapeutic implications of using 7-MNA as an ALDH inhibitor .

Biochemical Pathway Modulation

7-MNA has been studied for its potential role in modulating various biochemical pathways. It interacts with proteins and nucleic acids, forming Schiff bases that can alter cellular functions. This property makes it a valuable tool in proteomics research and for studying protein-ligand interactions .

Fluorescent Assays

In vitro studies have utilized 7-MNA to demonstrate its effectiveness as a substrate for measuring ALDH activity across different tissues and biological fluids. For instance, a study highlighted that salivary ALDH could oxidize various aromatic aldehydes, including 7-MNA, showcasing its utility in enzymatic assays .

Cytotoxicity Investigations

While exploring its inhibitory effects on ALDH, researchers observed cytotoxic effects of 7-MNA on human liver cells in vitro. This finding raises important considerations regarding its safety profile and potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of 7-Methoxy-1-naphthaldehyde compared to other naphthaldehyde derivatives:

Compound NameStructure CharacteristicsUnique Features
This compound Naphthalene ring with methoxy & aldehydeFluorescent substrate for ALDH assays
1-Naphthaldehyde Naphthalene ring with an aldehydeSimpler reactivity; lacks methoxy substitution
2-Methoxy-1-naphthaldehyde Methoxy group at position 2Different reactivity due to methoxy positioning
6-Methoxy-1-naphthaldehyde Methoxy group at position 6Similar properties but varies in substitution pattern

Comparison with Similar Compounds

Comparison with Structural Analogs

The enzymatic activity, fluorescence properties, and applications of 7-Methoxy-1-naphthaldehyde vary significantly compared to its structural analogs. Key differences are summarized below:

Table 1: Comparative Analysis of Naphthaldehyde Derivatives

Compound Name Substituent Positions ALDH1A1 Specificity ALDH3A1 Activity (μM⁻¹·min⁻¹) Fluorescence λem (nm) Key Applications
This compound 7-OCH₃, 1-CHO High <1 360 (-4,000) ALDH1A1 assays, agomelatine synthesis
6-Methoxy-2-naphthaldehyde 6-OCH₃, 2-CHO Moderate 0.16 315 (-7,600) ALDH3A1 assays
2-Naphthaldehyde 2-CHO Low 0.4 330 (3,900) General ALDH studies
4-Methoxy-1-naphthaldehyde 4-OCH₃, 1-CHO Not detected <1 360 (-9,000) Limited utility
1-Naphthaldehyde 1-CHO Not detected ~1.5 320 (-4,000) Baseline comparator

Structural Influences on Enzyme Specificity

  • Position of Substituents :

    • The 7-methoxy group in this compound enhances selectivity for ALDH1A1 , likely due to steric and electronic compatibility with the enzyme's active site . In contrast, 6-Methoxy-2-naphthaldehyde (MONAL-62) shows higher affinity for ALDH3A1 , attributed to the aldehyde group at position 2, which better aligns with the catalytic residues of ALDH3A1 .
    • Removing the methoxy group (e.g., 1-naphthaldehyde ) reduces specificity, indicating the critical role of substituents in enzyme recognition .
  • Fluorescence Properties :

    • Oxidation of this compound yields a naphthoate with strong fluorescence at 360 nm , ideal for sensitive detection . Analogous compounds like 6-Methoxy-2-naphthaldehyde emit at 315 nm , with lower intensity due to differences in conjugation and substituent effects .

Kinetic and Functional Differences

  • ALDH1A1 Activity : Fluorimetric assays using this compound show a strong correlation with Western blot results for ALDH1A1 (R² > 0.9), confirming its reliability for clinical screening .
  • ALDH3A1 Activity : While this compound has minimal activity toward ALDH3A1 (<1 μM⁻¹·min⁻¹), 6-Methoxy-2-naphthaldehyde is 10-fold more active (0.16 μM⁻¹·min⁻¹), making it the preferred substrate for ALDH3A1 studies .

Properties

IUPAC Name

7-methoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUFXRPFJPXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2C=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578310
Record name 7-Methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158365-55-0
Record name 7-Methoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound obtained in Step B (13.4 mmol) and osmium tetroxide (0.16 mmol) are dissolved in 70 ml of a mixture of tetrahydrofuran/water (1/1). Sodium periodate (26.9 mmol) is added in small portions and the reaction mixture is stirred for 2 hours at ambient temperature. The reaction mixture is poured into 50 ml of 5% sodium hydrogen carbonate solution, the insoluble material is filtered off and the aqueous phase is extracted twice with 75 ml of ether. The organic phase is washed with water, decolourised and evaporated. The precipitate obtained is recrystallised from cyclohexane and yields the title product in the form of a white solid.
Quantity
13.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.16 mmol
Type
catalyst
Reaction Step One
Quantity
26.9 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

19.2 g (0.1 mol) of the compound obtained in Step B are dissolved in 300 ml of CH2Cl2. Under argon, 65 g (7.5 eq) of manganese oxide are added in three stages (t═0: 25 g, t=3 h :25 g, and t=24 h: 15 g). The alcohol is totally oxidised after a further 24 hours. The mixture is then filtered over Celite in order to remove the mineral compounds, rinsed with CH2Cl2 and then filtered over silica to yield an oil which solidifies on cooling.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1-naphthaldehyde
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1-naphthaldehyde
Reactant of Route 3
Reactant of Route 3
7-Methoxy-1-naphthaldehyde
Reactant of Route 4
Reactant of Route 4
7-Methoxy-1-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
7-Methoxy-1-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
7-Methoxy-1-naphthaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.